Cas no 1227601-71-9 ((3-bromo-6-chloro-2-pyridyl)methanol)
(3-bromo-6-chloro-2-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromo-6-chloropyridin-2-yl)methanol
- 3-Bromo-6-chloropyridine-2-methanol
- HOVCGEVZLGMGSK-UHFFFAOYSA-N
- 2-Pyridinemethanol, 3-bromo-6-chloro-
- SY068007
- AK138267
- AB0070917
- (3-bromo-6-chloro-2-pyridyl)methanol
- CS-0136148
- AKOS022174002
- PB48133
- AS-63063
- MFCD11847140
- SCHEMBL17558629
- DA-19403
- 1227601-71-9
- DTXSID90696835
-
- MDL: MFCD11847140
- Inchi: 1S/C6H5BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
- InChI Key: HOVCGEVZLGMGSK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(N=C1CO)Cl
Computed Properties
- Exact Mass: 220.92430g/mol
- Monoisotopic Mass: 220.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- XLogP3: 1.7
(3-bromo-6-chloro-2-pyridyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022685-5g |
3-Bromo-6-chloropyridine-2-methanol |
1227601-71-9 | 97% | 5g |
$511.29 | 2023-09-03 | |
| Alichem | A023022685-10g |
3-Bromo-6-chloropyridine-2-methanol |
1227601-71-9 | 97% | 10g |
$746.11 | 2023-09-03 | |
| Alichem | A023022685-25g |
3-Bromo-6-chloropyridine-2-methanol |
1227601-71-9 | 97% | 25g |
$1184.90 | 2023-09-03 | |
| TRC | B416723-10mg |
(3-Bromo-6-chloropyridin-2-yl)methanol |
1227601-71-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416723-50mg |
(3-Bromo-6-chloropyridin-2-yl)methanol |
1227601-71-9 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B416723-100mg |
(3-Bromo-6-chloropyridin-2-yl)methanol |
1227601-71-9 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Frontier Specialty Chemicals | B13417-500 mg |
(3-Bromo-6-chloropyridin-2-yl)methanol |
1227601-71-9 | 500mg |
$ 168.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B13417-1 g |
(3-Bromo-6-chloropyridin-2-yl)methanol |
1227601-71-9 | 1g |
$ 252.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13417-500mg |
(3-bromo-6-chloro-2-pyridyl)methanol |
1227601-71-9 | 95% | 500mg |
4296.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13417-1g |
(3-bromo-6-chloro-2-pyridyl)methanol |
1227601-71-9 | 95% | 1g |
6763.0CNY | 2021-08-03 |
(3-bromo-6-chloro-2-pyridyl)methanol Suppliers
(3-bromo-6-chloro-2-pyridyl)methanol Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (3-bromo-6-chloro-2-pyridyl)methanol
Introduction to (3-bromo-6-chloro-2-pyridyl)methanol (CAS No: 1227601-71-9)
(3-bromo-6-chloro-2-pyridyl)methanol, with the CAS number 1227601-71-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a pyridine core substituted with bromo and chloro groups, making it a versatile intermediate for the development of various biologically active molecules.
The structural motif of (3-bromo-6-chloro-2-pyridyl)methanol positions it as a valuable building block for medicinal chemists. The presence of both bromo and chloro substituents allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds. These reactions are pivotal in modern drug discovery, as they facilitate the introduction of diverse functional groups while maintaining regioselectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The (3-bromo-6-chloro-2-pyridyl)methanol scaffold has been employed in the synthesis of compounds targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its unique electronic properties, arising from the halogen substituents, make it an attractive candidate for modulating biological pathways.
One notable application of (3-bromo-6-chloro-2-pyridyl)methanol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with cancer and inflammatory diseases. By leveraging the compound's reactivity, researchers have synthesized novel inhibitors that exhibit potent activity against specific kinases. For instance, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancer types.
The synthesis of (3-bromo-6-chloro-2-pyridyl)methanol itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled efficient and scalable production of this intermediate, ensuring its availability for industrial applications. The use of palladium-catalyzed cross-coupling reactions has streamlined its preparation, making it a cost-effective option for pharmaceutical companies.
Another area where this compound has made an impact is in the development of antiviral agents. The pyridine ring's ability to interact with viral proteases and polymerases has been exploited to design molecules that can inhibit viral replication. Researchers have incorporated the (3-bromo-6-chloro-2-pyridyl)methanol moiety into peptidomimetics and small-molecule inhibitors, demonstrating its potential in combating viral infections.
The versatility of (3-bromo-6-chloro-2-pyridyl)methanol extends to its role as a precursor in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and sensing. The compound's ability to act as a ligand in coordination chemistry has allowed scientists to design MOFs with tailored properties for specific applications.
In conclusion, (3-bromo-6-chloro-2-pyridyl)methanol (CAS No: 1227601-71-9) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structure and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this intermediate is likely to grow even further.
1227601-71-9 ((3-bromo-6-chloro-2-pyridyl)methanol) Related Products
- 132606-40-7(3-Bromo-6-chloro-2-methylpyridine)
- 929000-66-8(3-Bromo-6-chloropyridine-2-carboxylic acid)
- 1266119-15-6((4-bromo-6-chloropyridin-2-yl)methanol)
- 1374134-46-9((3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol)
- 2170188-53-9((3-Bromopyridin-2-yl)methan-d2-ol CAS:2170188-53-9)
- 1227563-64-5((5-Bromo-6-chloropyridin-2-yl)methanol)
- 1227599-26-9((3-Bromo-5-chloropyridin-2-yl)methanol)
- 52378-64-0((3-bromo-2-pyridyl)methanol)
- 915402-29-8(3-BROMO-6-CHLORO-2-METHYL-PYRIDINE)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)